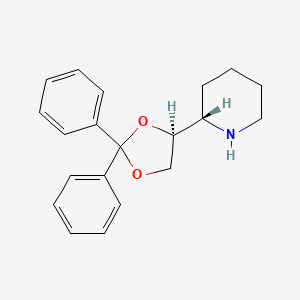

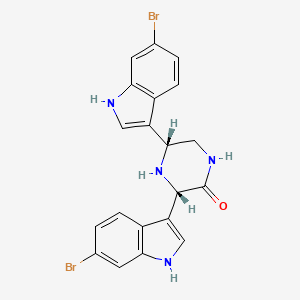

![molecular formula C₁₉H₁₅NO₈ B1663442 (2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate CAS No. 858128-57-1](/img/structure/B1663442.png)

(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate

描述

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Molecular Structure Analysis

These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .科研应用

Chromophore Derivatives in Polymer Synthesis

A study by Yigit et al. (2015) explored novel derivatives of 2,5-dithienylpyrrole (SNS), including those with coumarin chromophores, for applications in electrochemical and optoelectronic properties of polymers. This research highlights the potential of such derivatives in developing conducting polymers with diverse electronic and optical behaviors (Yigit et al., 2015).

Antineoplastic Screening of Chromene Derivatives

Lácová et al. (2018) developed a novel methodology to synthesize 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones, a compound structurally related to chromene derivatives. This compound was evaluated for its anticancer activity, showing selective inhibition of tumor cell growth in certain lines (Lácová et al., 2018).

Synthesis of Oxadiazole and Chromenone Derivatives

Rao et al. (2014) investigated the synthesis of chromen-3-yl and oxadiazole derivatives, showcasing the versatility of chromene-based compounds in chemical syntheses and potential applications in medicinal chemistry (Rao et al., 2014).

Development of Heterocyclic Systems

Ibrahim et al. (2022) utilized a chromen-6-yl compound as a synthetic intermediate for constructing various heterocyclic systems. This study demonstrates the role of chromene derivatives in the synthesis of complex molecular structures with potential antimicrobial and anticancer activities (Ibrahim et al., 2022).

Polymorphism Studies in Chromenone Derivatives

Shishkina et al. (2019) conducted a detailed study on the polymorphic structures of chromen-2-one derivatives, highlighting the importance of such compounds in the development of new pharmaceuticals with potential anticancer properties (Shishkina et al., 2019).

Fluorescent Labeling in Biopolymers

Crovetto et al. (2008) synthesized a derivative similar to the queried compound for labeling amine residues in biopolymers. This research underscores the application of chromene derivatives in biochemistry for studying nucleic acids and proteins (Crovetto et al., 2008).

Ionic Liquid-Catalyzed Synthesis

Ghashang et al. (2016) described an eco-friendly synthesis method for thiazolidin-4-one derivatives using chromen-4-yl compounds, demonstrating the environmental benefits of these methods in chemical syntheses (Ghashang et al., 2016).

未来方向

性质

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinimidyl-[4-(psoralen-8-yloxy)]butyrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

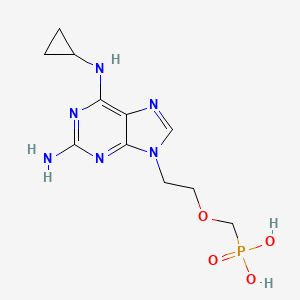

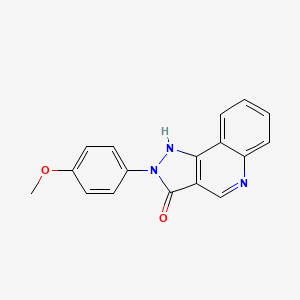

![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)

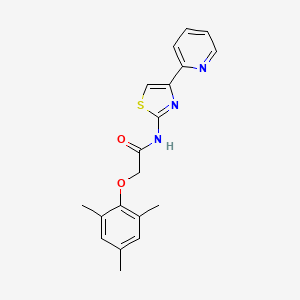

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)

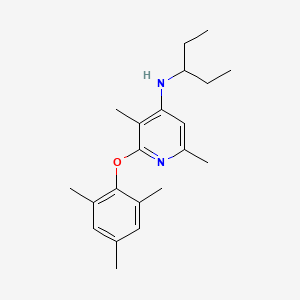

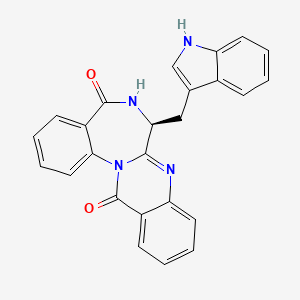

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)

![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)

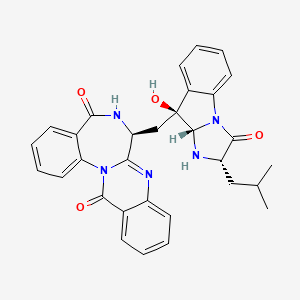

![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)